N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide
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Overview
Description
N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide: is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Hydrazone Formation: The benzodioxole aldehyde is then reacted with hydrazine to form the corresponding hydrazone.
Amide Bond Formation: The hydrazone is coupled with tetradecanoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Materials Science: Its ability to form stable films and coatings could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It could modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}-3,4,5-trimethoxybenzamide
- N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide
- N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}-2-methylbenzamide
Uniqueness
The uniqueness of N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide lies in its long aliphatic chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This feature can influence its solubility, stability, and interaction with biological membranes, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C24H37N3O4 |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C24H37N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-23(28)25-18-24(29)27-26-17-20-14-15-21-22(16-20)31-19-30-21/h14-17H,2-13,18-19H2,1H3,(H,25,28)(H,27,29)/b26-17+ |
InChI Key |
BQDDERYZHXRRLV-YZSQISJMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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